Array ( [bid] => 8203801 )
Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a synthetic compound belonging to the indazole class of heterocycles. It features a methyl ester functional group attached to an indazole moiety, specifically at the 2-position. The compound's structure includes two methoxy groups at the 5 and 6 positions of the indazole ring, contributing to its unique properties and potential biological activities. The molecular formula is C12H14N2O4, and its molecular weight is approximately 250.25 g/mol.
The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves several key reactions:
Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate exhibits promising biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity due to increased lipophilicity and ability to interact with biological targets.
The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can be accomplished through various methods:
For example, one synthetic route involves using bromoacetonitrile as a reagent in a reaction catalyzed by iridium complexes under light irradiation, yielding high purity and yield of the target compound .
Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has potential applications in:
Studies on the interactions of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically include:
Such studies help elucidate the mechanisms behind its biological activity and potential therapeutic uses.
Several compounds share structural similarities with methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Methyl 1H-indazole-3-carboxylate | 0.83 | Basic indazole structure without methoxy substitutions |
| Methyl 6-bromo-1H-indazole-3-carboxylate | 0.76 | Bromine substitution at position 6 enhances reactivity |
| Methyl 2H-indazole-7-carboxylate | 0.76 | Different carboxylic acid position affecting activity |
| Methyl 4-methoxy-1H-indazole-3-carboxylate | 0.76 | Methoxy group at position 4 influences solubility |
| Ethyl 1H-indazole-3-carboxylate | 0.93 | Ethyl group instead of methyl may alter pharmacokinetics |
These compounds illustrate variations in substitution patterns that can significantly influence their biological activities and properties.